Cysteamine

Beschreibung

Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome. A defect in cystinosin function is followed by cystine accumulation throughout the body, especially the eyes and kidneys. Several preparations of cysteamine exist for the treatment of cystinosis manifestations, some in capsule form, and others in ophthalmic solution form. In particular, cystine deposits on the eye can cause significant discomfort throughout the day and require frequent treatment with eye drops, typically every waking hour. On August 25th 2020, the first ophthalmic solution for cystinosis requiring only 4 daily treatments was granted FDA approval. Cysteamine eye drops are a practical and effective option for those affected by ocular cystinosis. Marketed by Recordati Rare Diseases Inc., CYSTADROPS® reduce the burden of multiple frequent medications normally administered to those with cystinosis.

Cysteamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cysteamine is a Cystine Depleting Agent. The mechanism of action of cysteamine is as a Cystine Disulfide Reduction.

Cysteamine is a simple aminothiol molecule that is used to treat nephropathic cystinosis, due to its ability to decrease the markedly elevated and toxic levels of intracellular cystine that occur in this disease and cause its major complications. Cysteamine has been associated with serum enzyme elevations when given intravenously in high doses, but it has not been shown to cause clinically apparent acute liver injury.

Cysteamine is a natural product found in Homo sapiens and Chlamydomonas reinhardtii with data available.

A mercaptoethylamine compound that is endogenously derived from the COENZYME A degradative pathway. The fact that cysteamine is readily transported into LYSOSOMES where it reacts with CYSTINE to form cysteine-cysteamine disulfide and CYSTEINE has led to its use in CYSTINE DEPLETING AGENTS for the treatment of CYSTINOSIS.

See also: Cysteamine Hydrochloride (active moiety of); Cysteamine Bitartrate (has salt form).

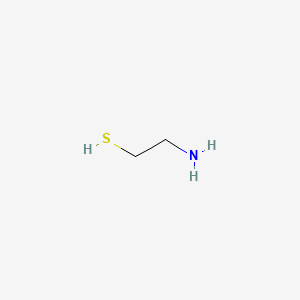

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminoethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULAYFCSOUIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156-57-0 (hydrochloride), 16904-32-8 (di-hydrochloride), 27761-19-9 (tartrate (1:1)), 3037-04-5 (tosylate), 42954-15-4 (hydrobromide), 93965-19-6 (maleate (1:1)) | |

| Record name | Cysteamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022875 | |

| Record name | Cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

133.6±23.0, Decomposes | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water., Soluble in methanol, ethanol, Freely soluble in alkaline media, In water, soluble at 20 °C, value not given | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals by sublimation in vacuo, Crystals from alcohol | |

CAS No. |

60-23-1 | |

| Record name | Cysteamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UX2SD1KE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67-71, 97-98.5 °C, 98 °C | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cysteamine: An In-Depth Technical Guide to its Antioxidant and Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine, an endogenous aminothiol (B82208) derived from the degradation of coenzyme A, has garnered significant scientific interest for its potent antioxidant and radical scavenging capabilities.[1] Its therapeutic applications, particularly in the management of nephropathic cystinosis, are fundamentally linked to its ability to counteract oxidative stress.[1] This technical guide provides a comprehensive analysis of cysteamine's antioxidant mechanisms, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key antioxidant assays are presented to facilitate further research and evaluation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows using the DOT language to offer a clear and structured understanding of cysteamine's multifaceted role in cellular protection.

Core Mechanisms of Antioxidant Action

Cysteamine exerts its antioxidant effects through several synergistic mechanisms, making it a robust defense against reactive oxygen species (ROS) and subsequent cellular damage.

Direct Radical Scavenging

The primary antioxidant function of cysteamine stems from its thiol (-SH) group, which can directly donate a hydrogen atom to neutralize highly reactive free radicals.[2] This includes the scavenging of hydroxyl radicals (•OH), hypochlorous acid (HOCl), and hydrogen peroxide (H₂O₂).[2]

Replenishment of Intracellular Glutathione (B108866) (GSH)

A cornerstone of cysteamine's antioxidant prowess is its ability to augment the intracellular pool of glutathione (GSH), the most abundant endogenous antioxidant.[2][3] Cysteamine achieves this by facilitating the cellular uptake of cystine (the oxidized form of cysteine) and subsequently reducing its disulfide bond to yield cysteine.[2][3] Cysteine is the rate-limiting precursor for GSH synthesis, and its increased availability significantly enhances the cell's capacity to neutralize ROS.[3][4]

Modulation of Antioxidant Enzymes

Cysteamine has been demonstrated to influence the activity of key antioxidant enzymes. Studies have shown that it can increase the activity of catalase (CAT), which is responsible for the decomposition of hydrogen peroxide.[1][2] While its effect on superoxide (B77818) dismutase (SOD) can vary, its role in modulating these enzymatic defenses contributes to its overall antioxidant profile.[1] Some studies have also suggested that cysteamine can inhibit glutathione peroxidase.[5]

Inhibition of the Fenton Reaction

The Fenton reaction, which involves the reaction of hydrogen peroxide with ferrous ions to produce the highly damaging hydroxyl radical, is a significant source of oxidative stress. Cysteamine can inhibit this reaction by chelating iron ions and by scavenging the generated hydroxyl radicals, thereby preventing a cascade of oxidative damage.[6]

Quantitative Data on Antioxidant Efficacy

The following tables summarize quantitative findings from various studies, providing a comparative overview of cysteamine's antioxidant potential.

Table 1: Radical Scavenging and Inhibitory Concentrations of Cysteamine

| Parameter | Value | Cell Type / Assay | Condition | Reference |

| IC₅₀ | 30–80 µM | Varies by cell type and assay | In vitro | [2] |

| IC₅₀ | 11.19% | Fibroblast cells | Cytotoxicity assay | [7] |

| LDL Oxidation Inhibition | Increased lag phase from ~1 h to >30 h | In vitro LDL oxidation assay with 5 µM FeSO₄ | 250 µM cysteamine | [8] |

| Ceroid Production Inhibition | ≥ 80% | Human monocyte-derived macrophages | 1 µM cysteamine | [8] |

Table 2: Effects of Cysteamine on Oxidative Stress Markers and Antioxidant Enzymes

| Parameter Measured | Effect of Cysteamine Treatment | Cell/Tissue Type | Condition | Reference |

| Protein Oxidation | >50% reduction | Mouse model of unilateral ureteral obstruction | In vivo | [9] |

| Reactive Oxygen Species (ROS) Generation | 33% reduction | PMA-stimulated RAW macrophages | In vitro | [9] |

| Intracellular Oxidant Species | 43%–52% reduction | Macrophages co-cultured with apoptotic renal tubular cells | In vitro | [9] |

| α-Smooth Muscle Actin (αSMA) mRNA levels | 70% reduction | Myofibroblasts | 2 nM cysteamine | [9] |

| α-Smooth Muscle Actin (αSMA) protein expression | 52% reduction | Myofibroblasts | 2 nM cysteamine | [9] |

| Thiobarbituric acid reactive substances (TBA-RS) | Significant decrease | Cerebral cortex of young rats | In vivo | [1] |

| Protein Carbonyls | Significant increase | Cerebral cortex of young rats | In vivo | [1] |

| Catalase (CAT) Activity | Significant increase | Cerebral cortex of young rats | In vivo | [1] |

| Glutathione Peroxidase (GSH-Px) Activity | Significant decrease | Cerebral cortex of young rats | In vivo | [1] |

| Superoxide Dismutase (SOD) Activity | No significant change | Cerebral cortex of young rats | In vivo | [1] |

| Cellular Glutathione Content | 3-fold increase | CCRF-CEM cells | 160 µM cysteamine for 2 hours | [3] |

| Homocysteine Export | 3-4-fold increase | C3H/10T1/2 Cl 8 cells | 300 µM cysteamine for 24 hours | [10] |

Signaling Pathway Modulation: The Keap1-Nrf2 Axis

Cysteamine's antioxidant effects extend beyond direct scavenging and involve the modulation of key cellular signaling pathways. A critical pathway influenced by cysteamine is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11] Upon exposure to oxidative stress or electrophiles, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[11] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including those involved in glutathione synthesis.[3][11] Evidence suggests that cysteamine can activate this pathway, thereby upregulating the cell's intrinsic antioxidant defenses.[3]

Detailed Experimental Protocols

Precise and reproducible methodologies are crucial for evaluating the antioxidant capacity of cysteamine. The following sections detail the protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.

-

Prepare a series of concentrations of cysteamine in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should also be prepared.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each cysteamine dilution or control to the wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] * 100

-

The IC₅₀ value (the concentration of cysteamine required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the cysteamine concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore formed by the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABts•+, leading to a decolorization of the solution, which is measured by a decrease in absorbance at approximately 734 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of cysteamine and a positive control.

-

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of each cysteamine dilution or control to a cuvette or microplate well.

-

Add a larger volume (e.g., 1 mL or 190 µL) of the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)

Principle: This assay typically involves the generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). A detection molecule, such as salicylic (B10762653) acid or deoxyribose, is used, which reacts with the hydroxyl radicals to form a colored or fluorescent product. The ability of cysteamine to scavenge the hydroxyl radicals is measured by the decrease in the formation of this product.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of FeSO₄ (e.g., 1.5 mM), H₂O₂ (e.g., 6 mM), and a detection probe like sodium salicylate (B1505791) (e.g., 20 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a series of concentrations of cysteamine.

-

-

Assay Procedure:

-

In a test tube, mix the FeSO₄ solution, the detection probe solution, and the cysteamine solution at various concentrations.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

-

Measurement and Calculation:

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 510 nm for the salicylate method).

-

Calculate the percentage of hydroxyl radical scavenging activity: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100 (The control contains all reagents except the scavenger).

-

Superoxide Radical (O₂•⁻) Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)

Principle: Superoxide radicals are generated by the xanthine/xanthine oxidase enzymatic system. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to form a colored formazan (B1609692) product. The scavenging of superoxide radicals by cysteamine is measured as a decrease in the formation of the formazan, which is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of xanthine (e.g., 100 µM) and NBT (e.g., 600 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Prepare a solution of xanthine oxidase (e.g., 0.045 units/mL) in the same buffer.

-

Prepare a series of concentrations of cysteamine.

-

-

Assay Procedure:

-

In a microplate or cuvette, mix the xanthine solution, NBT solution, and cysteamine solution at various concentrations.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate at 25°C for a specified time (e.g., 10 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 560 nm).

-

Calculate the percentage of superoxide radical scavenging activity as described for the hydroxyl radical assay.

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the general workflows for the described antioxidant assays and the logical relationship of cysteamine's multifaceted antioxidant actions.

Conclusion

Cysteamine demonstrates robust and multifaceted antioxidant properties, positioning it as a compound of significant interest for therapeutic development in oxidative stress-related pathologies. Its efficacy is derived from a combination of direct free radical scavenging, substantial enhancement of the intracellular glutathione pool, and modulation of critical antioxidant signaling pathways like the Keap1-Nrf2 axis. The quantitative data consistently highlight its ability to mitigate oxidative biomarkers and protect cellular components from damage. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further investigate and harness the therapeutic potential of this potent aminothiol. Continued exploration of cysteamine's antioxidant mechanisms will undoubtedly pave the way for novel therapeutic strategies in a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cysteamine inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cysteamine's Neuroprotective Effects in Neurodegenerative Disease Models: A Technical Guide

Executive Summary: Cysteamine, a small aminothiol (B82208) compound, and its oxidized form, cystamine (B1669676), have emerged as promising neuroprotective agents in a variety of preclinical models of neurodegenerative diseases.[1][2] Capable of crossing the blood-brain barrier, these molecules exert pleiotropic effects, targeting several pathological hallmarks common to disorders like Huntington's disease (HD), Parkinson's disease (PD), and Alzheimer's disease (AD).[3][4][5] Key mechanisms of action include the upregulation of neurotrophic factors, mitigation of oxidative stress, induction of autophagy, and inhibition of pathogenic enzymatic activity.[2][6] This technical guide provides a comprehensive overview of the quantitative data supporting cysteamine's efficacy, details key experimental protocols for its evaluation, and illustrates the core signaling pathways through which it confers neuroprotection. This document is intended for researchers, scientists, and drug development professionals investigating novel disease-modifying therapies for neurodegeneration.

Core Neuroprotective Mechanisms of Action

Cysteamine's therapeutic potential is attributed to its ability to modulate multiple cellular pathways simultaneously. This multi-target approach is particularly advantageous for complex multifactorial diseases like neurodegeneration.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

A prominent and widely reported mechanism is cysteamine's ability to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[7][8] BDNF levels are often depleted in the brains of patients with neurodegenerative diseases.[7] Cysteamine has been shown to increase BDNF in both the brain and serum in animal models of HD, suggesting BDNF could serve as a potential biomarker for treatment efficacy.[9][10] The proposed mechanism involves increasing levels of the heat shock protein HSJ1b and inhibiting transglutaminase, which collectively stimulates the secretory pathway for BDNF release.[7][9][11]

Mitigation of Oxidative Stress

Neurodegenerative diseases are characterized by elevated oxidative stress, which contributes to cellular damage.[5] Cysteamine functions as a potent antioxidant by restoring redox balance.[6] It can increase intracellular levels of L-cysteine, a precursor to the major endogenous antioxidant glutathione (B108866) (GSH).[12] Furthermore, cysteamine upregulates neuroprotective pathways involving Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3][6][13]

Induction of Autophagy

Autophagy is a critical cellular process for degrading and recycling damaged organelles and aggregated proteins, the accumulation of which is a hallmark of many neurodegenerative disorders. Cysteamine has been shown to restore autophagy, thereby normalizing the cellular machinery responsible for clearing toxic protein aggregates.[14] This mechanism is particularly relevant for diseases like HD, which are defined by the aggregation of mutant proteins.

Inhibition of Transglutaminase Activity

Initially, a key hypothesis for cysteamine's efficacy, particularly in HD, was its ability to inhibit tissue transglutaminase (Tgase).[5][15] This enzyme can catalyze the formation of crosslinks between proteins, potentially contributing to the formation of stable, toxic protein aggregates.[8][16] Studies in R6/2 HD mice have shown that cystamine treatment reduces Tgase activity, which correlates with a reduction in mutant huntingtin aggregates and improved motor performance.[15][16] While later studies suggest this may not be the sole mechanism, it remains a contributing factor to its overall neuroprotective profile.[5]

Quantitative Efficacy in Preclinical Models

The neuroprotective effects of cysteamine and cystamine have been quantified across numerous preclinical models, with the most extensive data available for Huntington's and Parkinson's diseases.

Table 1: Efficacy of Cysteamine/Cystamine in Huntington's Disease (HD) Models

| Study (Model) | Compound | Dose & Route | Key Outcomes & Quantitative Data |

| Dedeoglu et al. 2002 (R6/2 Mice)[15][16][17] | Cystamine | 112 mg/kg & 225 mg/kg (IP) | Survival: Extended by 19.5% (120.8 days vs. 101.1 days placebo; p < 0.001) and 16.8%, respectively.[15][17]Motor Performance: 27% improvement on rotarod test.[16][17]Pathology: Reduced mutant huntingtin (mHtt) aggregates by 68% in neostriatum and 47% in neocortex. Attenuated striatal neuron atrophy.[16] |

| Van Raamsdonk et al. 2005 (YAC128 Mice)[17] | Cystamine | Oral | Neuropathology: Prevented striatal neuronal loss and ameliorated striatal volume loss.Biomarkers: Reduced transglutaminase (TGase) activity in the forebrain. |

| Borrell-Pagès et al. 2006 (R6/1 Mice)[17] | Cysteamine | Not Specified | Neuropathology: Prevented the loss of DARPP-32 positive cells in the striatum.Biomarkers: Increased brain and serum levels of BDNF. |

| Gazzaniga et al. (Primary Neurons & iPSC models)[17][18] | Cysteamine | EC50 = 7.1 nM | Neuroprotection: Demonstrated a strong neuroprotective effect against mHtt-induced toxicity.[19]Mechanism: Neuroprotection was found to be independent of the BDNF pathway and cysteine metabolism in this model.[18][19] |

Table 2: Efficacy of Cysteamine/Cystamine in Parkinson's Disease (PD) Models

| Study (Model) | Compound | Dose & Route | Key Outcomes & Quantitative Data |

| Kumar et al. (MPTP Mice)[12] | Cysteamine | 20 mg/kg/day (low dose, IP)75 mg/kg/day (high dose, IP) | Neuroprotection (Low Dose): Significantly ameliorated the loss of dopaminergic (DA) neurons and the reduction in striatal DA concentrations.Neuroprotection (High Dose): Not effective.Biomarkers (Low Dose): Suppressed production of ROS and malondialdehyde (MDA); attenuated the reduction in GSH levels; restored secretion of BDNF. |

| Siddu et al. (Thy1-α-Syn Mice)[20][21] | Cysteamine | 20 mg/kg (IP) | Biomarkers: Increased tyrosine hydroxylase (TH) levels.Motor Function: Improved motor performance. |

| Kalliolia et al. 2015 (6-OHDA Mice)[22] | Cystamine & Cysteamine | Not Specified | Neurorestoration: Showed neurorestorative properties 5 weeks post-lesion, increasing the number of nigral dopaminergic neurons.Behavior: Reversed motor impairments 3 weeks post-lesion.Morphology: Induced neurite arborization of remaining dopaminergic cells. |

| Selvaraj et al. (Cys-HCl Induced Model)[20] | Cysteamine HCl (High Dose) | 60 mg/kg (IP) | Pathology Induction: High doses induced PD-like pathology, including motor impairments and a reduction in TH-positive neurons in the substantia nigra (SN) and olfactory bulb (OB). |

Key Experimental Methodologies

Robust and reproducible experimental design is crucial for validating the neuroprotective effects of therapeutic candidates. The following section outlines common protocols used in the study of cysteamine.

Animal Models and Cysteamine Administration

-

Huntington's Disease (R6/2 Model): R6/2 transgenic mice express exon 1 of the human huntingtin gene with expanded CAG repeats and exhibit a rapid and aggressive disease phenotype.[2]

-

Parkinson's Disease (MPTP Model): The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key features of PD.[12]

-

Protocol Example: To assess neuroprotection, male C57BL/6 mice receive daily IP injections of cysteamine (e.g., 20 mg/kg/day) for 4 days prior to MPTP administration. MPTP is then given via four IP injections (e.g., 20 mg/kg each) at 2-hour intervals on a single day.[3]

-

Behavioral Assessments

Behavioral tests are essential for evaluating functional outcomes of treatment. The choice of assay depends on the disease model and the specific neurological domain being tested.

-

Motor Function (HD & PD):

-

Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. An improvement is noted by a longer time spent on the rod.[16][17]

-

Pole Test: Measures bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is recorded.[20]

-

-

Cognition (AD Models):

Neuropathological and Biochemical Analysis

Post-mortem tissue analysis provides direct evidence of cysteamine's effects on cellular and molecular pathology.

-

Immunohistochemistry (IHC): Used to visualize and quantify specific cell populations or protein deposits.

-

Biochemical Assays:

-

ELISA: Measures protein levels, such as BDNF, in brain tissue homogenates or serum.[9]

-

Western Blot: Used to measure levels of specific proteins, such as LC3-II, to assess autophagic flux.[27][28] An increase in the LC3-II/LC3-I ratio upon treatment with a lysosomal inhibitor (like chloroquine) indicates increased flux.[29][30][31]

-

Enzyme Activity Assays: Measures the activity of enzymes like transglutaminase.[16]

-

Conclusion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective and, in some cases, neurorestorative potential of cysteamine in models of neurodegenerative disease.[1][22] Its pleiotropic mechanism of action, targeting BDNF, oxidative stress, and protein aggregation, makes it an attractive candidate for disease-modifying therapy.[6] While animal model data are robust, translation to human patients has yielded mixed results, highlighting the complexity of these diseases.[17] Future research should focus on optimizing dosing regimens, identifying responsive patient populations, and further elucidating the primary drivers of its neuroprotective effects to better translate the significant preclinical promise into clinical success.

References

- 1. Potential of cystamine and cysteamine in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases | Semantic Scholar [semanticscholar.org]

- 7. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Raptor announces results of cysteamine trial for Huntington's disease – HDBuzz [en.hdbuzz.net]

- 9. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. Measurement of autophagy flux in the nervous system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bitesizebio.com [bitesizebio.com]

- 29. mdpi.com [mdpi.com]

- 30. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Aminothiol Cysteamine: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Applications in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine, a simple aminothiol, has a rich and evolving history in medicine. Initially identified as a radiation protective agent, its therapeutic potential was first realized in the treatment of nephropathic cystinosis, a rare lysosomal storage disorder. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of cysteamine in medicine. It details the core mechanism of action, summarizes key quantitative data from clinical and preclinical studies in a structured format, and provides detailed experimental protocols for foundational research. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of cysteamine's biological effects.

Discovery and History

The journey of cysteamine in medicine began with its recognition as a radioprotective agent. However, its significant therapeutic breakthrough came with the understanding of the pathophysiology of cystinosis.

Cystinosis and the Dawn of Cysteamine Therapy:

Cystinosis is an autosomal recessive lysosomal storage disease caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1] This genetic defect leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage, particularly affecting the kidneys and eyes.[1]

In the late 1960s and early 1970s, researchers elucidated that the fundamental defect in cystinosis was the inability of lysosomes to transport cystine into the cytoplasm.[1] This understanding paved the way for a targeted therapeutic strategy. The pivotal moment arrived when scientists hypothesized that a thiol-containing compound could enter the lysosome and reduce the disulfide bond of cystine, forming mixed disulfides that could then exit the lysosome via alternative transport systems.

Treatment of patients with nephropathic cystinosis with the cystine-depleting agent cysteamine began in 1978.[2] This therapeutic approach proved successful, and on August 15, 1994, the U.S. Food and Drug Administration (FDA) approved cysteamine bitartrate (B1229483) for the treatment of cystinosis, largely based on data from long-term clinical studies.[2][3]

Mechanism of Action

The primary therapeutic mechanism of cysteamine in cystinosis is the depletion of intralysosomal cystine.[4][5] Cysteamine enters the lysosome and reacts with cystine, breaking its disulfide bond to form cysteine and a mixed disulfide of cysteine and cysteamine.[4][5] These smaller, more soluble molecules can then be transported out of the lysosome, bypassing the defective cystinosin transporter and thereby reducing the cytotoxic accumulation of cystine crystals.[4][5]

Beyond its role in cystinosis, cysteamine exhibits a range of other biological activities that are being explored for therapeutic purposes in other diseases:

-

Antioxidant Properties: Cysteamine acts as a scavenger of free radicals and increases the intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant, by providing the precursor cysteine.[4][5] This antioxidant activity is believed to contribute to its neuroprotective effects.[4]

-

Neuroprotection: Cysteamine has demonstrated neuroprotective effects in preclinical models of several neurodegenerative diseases, including Huntington's disease, Parkinson's disease, and Batten disease.[6][7][8] These effects are attributed to its antioxidant properties, as well as its ability to modulate various cellular pathways, including the upregulation of brain-derived neurotrophic factor (BDNF).[7][9]

-

Modulation of Signaling Pathways: Cysteamine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[9] It also influences the BDNF/TrkB signaling pathway, which is crucial for neuronal survival and plasticity.[9]

Data Presentation: Quantitative Outcomes of Cysteamine Treatment

This section summarizes the quantitative data from key clinical trials of cysteamine in various diseases.

| Disease | Study/Trial | Drug Formulation | Dosage | Number of Patients (n) | Primary Outcome Measure | Key Quantitative Results | Reference(s) |

| Nephropathic Cystinosis | Multinational Clinical Trial (1987) | Oral Cysteamine | Not specified | 93 | Leukocyte cystine levels, renal function | Reduced leukocyte cystine levels by ~85%; slowed progressive renal insufficiency if started early. | [10] |

| Nephropathic Cystinosis | Randomized Crossover Trial | Delayed-release cysteamine bitartrate (RP103) vs. Immediate-release cysteamine bitartrate (Cystagon®) | RP103: Q12H, Cystagon®: Q6H | 43 | White blood cell (WBC) cystine levels | Non-inferiority of RP103 to Cystagon® in maintaining low WBC cystine levels. Mean peak WBC cystine (nmol 1/2 cystine/mg protein): RP103 = 0.62 ± 0.05, Cystagon® = 0.54 ± 0.05. | [8][11] |

| Huntington's Disease | Randomized, double-blind, placebo-controlled trial | Delayed-release cysteamine bitartrate | 1200 mg daily | 96 | Change from baseline in UHDRS Total Motor Score (TMS) at 18 months | Treatment effect not statistically significant: -1.5 ± 1.71 (p=0.385). Less mean deterioration from baseline for the treated group. | [12][13] |

| Huntington's Disease | CYST-HD (Open-label extension) | RP103 | Not specified | 78 (completed 36 months) | Change in UHDRS-TMS at 36 months | 25% slower progression in UHDRS-TMS in the early-start group vs. delayed-start group (not statistically significant). Statistically significant improvement in the Independence Scale. | |

| Parkinson's Disease | Preclinical Study (Thy1-α-Syn mice) | Cysteamine | 20 mg/kg, i.p. daily for 6 weeks | Not applicable | Motor performance, α-Synuclein pathology | Significant improvements in motor performance; reduction in fibrillation, phosphorylation, and total levels of overexpressed human α-Syn. | |

| Batten Disease (Juvenile-onset NCL) | Open-label, non-randomized trial | Cysteamine bitartrate (Cystagon®) | Goal of 50 mg/kg bodyweight | 4 | Disease progression (parental questionnaires), lysosomal storage in leukocytes | Decreased storage material in peripheral leukocytes. Did not result in overall attenuation of disease progression. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in cysteamine research.

In Vivo Administration of Cysteamine in a Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective or neurorestorative effects of cysteamine in a toxin-induced mouse model of Parkinson's disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cysteamine hydrochloride (Sigma-Aldrich or equivalent)

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline solution

-

Animal handling and injection equipment (e.g., syringes, needles)

Protocol:

-

Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Cysteamine Preparation: Dissolve cysteamine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose). Prepare fresh daily.

-

Cysteamine Administration (Pre-treatment model):

-

Administer cysteamine (20 mg/kg) or saline (vehicle control) via intraperitoneal (i.p.) injection daily for 7 consecutive days.

-

-

MPTP Induction of Parkinsonism:

-

On day 8, administer MPTP (25 mg/kg, i.p.) or saline to the respective groups. Administer four injections at 2-hour intervals.

-

-

Post-MPTP Cysteamine Administration (Neurorestorative model):

-

For neurorestorative studies, begin cysteamine administration (20 mg/kg, i.p. daily) 3 days after the final MPTP injection and continue for the desired duration (e.g., 21 days).

-

-

Behavioral Testing:

-

Perform behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity at baseline and at specified time points after MPTP administration.

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the mice and collect brain tissue for neurochemical and histological analysis (e.g., HPLC for dopamine (B1211576) levels, immunohistochemistry for tyrosine hydroxylase).

-

Measurement of Leukocyte Cystine Levels

Objective: To quantify the intracellular cystine concentration in leukocytes for the diagnosis and therapeutic monitoring of cystinosis.

Materials:

-

Whole blood collected in ACD (acid-citrate-dextrose) or heparin tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-buffered saline (PBS), pH 7.4

-

N-ethylmaleimide (NEM) solution

-

Trichloroacetic acid (TCA) or perchloric acid (PCA)

-

Internal standard (e.g., stable isotope-labeled cystine)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Leukocyte Isolation:

-

Dilute whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer (lymphocytes and monocytes) at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS.

-

-

Cell Lysis and Protein Precipitation:

-

Resuspend the leukocyte pellet in NEM solution to block free sulfhydryl groups.

-

Lyse the cells by sonication or freeze-thawing.

-

Add ice-cold TCA or PCA to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

-

Sample Analysis by LC-MS/MS:

-

Collect the supernatant containing the cystine.

-

Add the internal standard to the supernatant.

-

Inject the sample into the LC-MS/MS system for quantification of cystine.

-

Normalize the cystine concentration to the protein content of the cell pellet, determined by a suitable protein assay (e.g., BCA or Lowry assay).

-

In Vitro Neuroprotection Assay on SH-SY5Y Cells

Objective: To evaluate the protective effect of cysteamine against neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Cysteamine hydrochloride

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Plate reader

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Cysteamine Pre-treatment:

-

Prepare various concentrations of cysteamine in culture medium.

-

Remove the old medium from the wells and add the cysteamine-containing medium.

-

Incubate for a pre-determined time (e.g., 2 hours).

-

-

Neurotoxin Exposure:

-

Prepare the neurotoxin (e.g., 100 µM 6-OHDA) in culture medium.

-

Add the neurotoxin to the wells (with and without cysteamine pre-treatment) and incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This section provides diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows related to cysteamine's mechanism of action.

Cysteamine's Mechanism in Cystinosis

Caption: Cysteamine bypasses the defective cystinosin transporter in cystinosis.

Cysteamine-Mediated Activation of the Nrf2 Antioxidant Pathway

References

- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cysteamine Attenuates the Decreases in TrkB Protein Levels and the Anxiety/Depression-Like Behaviors in Mice Induced by Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Trial Updates – Parkinson Study Group [parkinson-study-group.org]

- 8. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteamine attenuates the decreases in TrkB protein levels and the anxiety/depression-like behaviors in mice induced by corticosterone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beneficial effects of cysteamine in Thy1-α-Syn mice and induced pluripotent stem cells with a SNCA gene triplication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Cysteamine from Cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine, a potent aminothiol (B82208), plays a crucial role in various physiological processes and holds significant therapeutic potential. Contrary to a direct decarboxylation of cysteine, the primary biosynthetic route of cysteamine in mammals is an intricate process intricately linked to the metabolism of Coenzyme A (CoA). This technical guide provides a comprehensive exploration of this pathway, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the involved processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The Biosynthetic Pathway: From Cysteine to Cysteamine via Coenzyme A Metabolism

The journey from the amino acid cysteine to the aminothiol cysteamine is not a direct one-step conversion in mammalian cells. Instead, it is a multi-enzyme process that is part of the larger biosynthetic and degradative pathway of Coenzyme A. The overall process can be conceptually divided into two main stages: the synthesis of Coenzyme A, where cysteine is incorporated and decarboxylated, and the subsequent degradation of Coenzyme A, which liberates cysteamine.

Stage 1: Coenzyme A Biosynthesis - Incorporation and Decarboxylation of Cysteine

The synthesis of CoA begins with pantothenate (Vitamin B5) and involves a series of enzymatic reactions that ultimately incorporate a cysteine molecule, which is then decarboxylated.

The key enzymatic steps are:

-

Pantothenate Kinase (PanK/CoaA): Phosphorylates pantothenate to form 4'-phosphopantothenate.

-

Phosphopantothenoylcysteine Synthetase (PPCS/CoaB): Catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).[1][2]

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC/CoaC): This crucial enzyme catalyzes the decarboxylation of the cysteine moiety within PPC to produce 4'-phosphopantetheine (B1211885).[3][4][5][6][7]

-

Phosphopantetheine Adenylyltransferase (PPAT/CoaD): Transfers an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.

-

Dephospho-CoA Kinase (DPCK/CoaE): Phosphorylates dephospho-CoA to yield the final product, Coenzyme A.

The central reaction for the conversion of the cysteine backbone is the decarboxylation of 4'-phosphopantothenoylcysteine.

Stage 2: Coenzyme A Degradation - The Liberation of Cysteamine

Endogenous cysteamine is produced during the turnover and degradation of CoA.[8][9][10][11] The key enzyme in this final step is:

-

Pantetheinase (Vanin): This ectoenzyme hydrolyzes pantetheine, a breakdown product of CoA, into cysteamine and pantothenic acid.[8][9][12][13]

The following diagram illustrates the overall biosynthetic pathway of cysteamine from cysteine through CoA metabolism.

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes involved in the cysteamine biosynthetic pathway.

Table 1: Enzyme Commission Numbers and Substrates/Products

| Enzyme Name | EC Number | Substrate(s) | Product(s) |

| Pantothenate Kinase (PanK) | 2.7.1.33 | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |

| Phosphopantothenoylcysteine Synthetase (PPCS) | 6.3.2.5 | 4'-Phosphopantothenate, L-Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine, ADP, Pi |

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4.1.1.36 | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO2 |

| Pantetheinase (Vanin) | 3.5.1.88 | Pantetheine, H2O | Cysteamine, Pantothenic acid |

| Cysteamine Dioxygenase (ADO) | 1.13.11.19 | Cysteamine, O2 | Hypotaurine |

Table 2: Kinetic Parameters of Key Enzymes (Representative Values)

| Enzyme | Organism | Km (Substrate) | Vmax | Reference(s) |

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | Homo sapiens | ~10-50 µM (4'-Phosphopantothenoylcysteine) | Not readily available in searches | [4] |

| Pantetheinase (Vanin-1) | Mus musculus | ~20-100 µM (Pantetheine) | Not readily available in searches | [8] |

| Cysteamine Dioxygenase (ADO) | Mus musculus | ~0.1-0.5 mM (Cysteamine) | Not readily available in searches | [14][15] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the cysteamine biosynthetic pathway.

Assay for Phosphopantothenoylcysteine Decarboxylase (PPCDC) Activity

This protocol is based on the spectrophotometric measurement of the product, 4'-phosphopantetheine.

Principle: The activity of PPCDC is determined by measuring the rate of decarboxylation of 4'-phosphopantothenoylcysteine (PPC). The product, 4'-phosphopantetheine, can be quantified using Ellman's reagent (DTNB), which reacts with the free thiol group to produce a colored product that absorbs at 412 nm.

Materials:

-

Purified recombinant PPCDC enzyme

-

4'-Phosphopantothenoylcysteine (PPC) substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Dithiothreitol (DTT)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and the PPC substrate in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the purified PPCDC enzyme.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Centrifuge to pellet any precipitated protein.

-

To the supernatant, add DTNB solution and incubate for 5-10 minutes at room temperature to allow for color development.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

A standard curve using known concentrations of a thiol-containing compound (e.g., cysteine or 4'-phosphopantetheine) should be prepared to quantify the amount of product formed.

Workflow Diagram:

Quantification of Cysteamine in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of cysteamine in biological matrices such as plasma or tissue homogenates.[16]

Principle: Cysteamine is extracted from the biological sample, separated from other components using liquid chromatography (LC), and then detected and quantified by tandem mass spectrometry (MS/MS). An internal standard is used to correct for variations in sample preparation and instrument response.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., isotopically labeled cysteamine)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS/MS system

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume of the sample, add the internal standard.

-

Precipitate proteins by adding a cold protein precipitation solvent.

-

Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HILIC column.

-

Separate cysteamine from other components using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

The eluent from the LC is introduced into the mass spectrometer.

-

Monitor the specific precursor-to-product ion transitions for cysteamine and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for cysteamine and the internal standard.

-

Calculate the ratio of the peak area of cysteamine to the peak area of the internal standard.

-

Determine the concentration of cysteamine in the sample by comparing this ratio to a standard curve prepared with known concentrations of cysteamine.

-

Logical Relationship Diagram:

References

- 1. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. PPCDC Enzyme, Phosphopantothenoylcysteine Decarboxylase - Syd Labs [sydlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Phosphopantothenoylcysteine decarboxylase complex | SGD [yeastgenome.org]

- 7. genecards.org [genecards.org]

- 8. researchgate.net [researchgate.net]

- 9. Cysteamine revisited: repair of arginine to cysteine mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cystinosis.org [cystinosis.org]

- 12. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure/Function Relationships in Cysteine and Cysteamine Dioxygenases - Thomas Brunold [grantome.com]

- 15. Crystal Structure of Cysteamine Dioxygenase Reveals the Origin of the Large Substrate Scope of this Vital Mammalian Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The chemical structure and properties of Cysteamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine hydrochloride (CAS 156-57-0), the salt form of the naturally occurring aminothiol (B82208) cysteamine, is a compound of significant interest in pharmaceutical sciences. Best known as the primary treatment for the rare lysosomal storage disorder cystinosis, its therapeutic applications are expanding due to its potent antioxidant and cytoprotective properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and purification of cysteamine hydrochloride. It further delves into its detailed mechanisms of action, including its role in lysosomal cystine depletion and modulation of oxidative stress pathways, supported by established experimental protocols and analytical methodologies.

Chemical Structure and Physicochemical Properties

Cysteamine hydrochloride is a simple yet functionally critical molecule, comprising an ethanethiol (B150549) backbone with an amino group. Its structure, containing both a nucleophilic thiol and a protonated amine, dictates its chemical reactivity and biological activity.

Caption: Chemical structure of Cysteamine Hydrochloride.

Physicochemical Data

The key physicochemical properties of cysteamine hydrochloride are summarized below. It is a white, water-soluble solid with a characteristic odor.[3][4] It is also known to be hygroscopic and should be stored accordingly.[4]

| Property | Value | Reference(s) |

| CAS Number | 156-57-0 | [5] |

| Molecular Formula | C₂H₇NS·HCl / C₂H₈ClNS | [4][5] |

| Molecular Weight | 113.61 g/mol | [4][5] |

| Appearance | White crystalline powder or pellets | [4] |

| Melting Point | 67-71 °C | [4] |

| Solubility | Very soluble in water; Soluble in ethanol (B145695) | [4][6] |

| pH | 3.3-5.0 (400 g/L in H₂O at 20°C) | [4] |

| Stability | Stable, but hygroscopic | [4] |

Spectroscopic Data

Structural confirmation and purity analysis of cysteamine hydrochloride are typically performed using standard spectroscopic techniques.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Spectra available in public databases, showing characteristic peaks for the two methylene (B1212753) groups. | [5][7] |

| ¹³C NMR | Spectra available, confirming the two distinct carbon environments. | [5][8] |

| IR Spectroscopy | FTIR spectra show characteristic absorbances for S-H, N-H, and C-H bonds. | [5][7] |

| Mass Spectrometry | Mass spectra are available for the parent compound, cysteamine. | [9] |

Synthesis and Purification

Several chemical synthesis routes for cysteamine hydrochloride have been established, often starting from readily available precursors like ethanolamine (B43304) or 2-chloroethylamine (B1212225) hydrochloride.[7][10] A common industrial method involves the acidolysis of 2-mercaptothiazoline (B133348).[7]

Caption: General experimental workflow for the purification of Cysteamine HCl.

Experimental Protocol: Synthesis via Acidolysis of 2-Mercaptothiazoline

This protocol is adapted from a method demonstrating high yields under pressure.[7]

-

Reaction Setup: Mix 2-mercaptothiazoline and a 20 wt% aqueous solution of hydrochloric acid (HCl) in a molar ratio of 1:5 in a suitable conical flask.[7]

-

Pressurized Reaction: Place the flask in an autoclave. Heat the mixture to reflux under a controlled pressure of 0.3 MPa for 7 hours.[7]

-

Solvent Removal: After the reaction, remove water and excess HCl from the mixture by vacuum distillation for 1 hour.[7]

-

Drying: Dry the resulting crude product in a vacuum oven at 60°C for 4 hours.[7]

-

Final Product: Allow the product to cool and dry naturally to obtain the final light-yellow cysteamine hydrochloride.[7] The reported yield under these optimized conditions can reach up to 95.6%.[7]

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying crude cysteamine hydrochloride, particularly to remove its common impurity, cystamine (B1669676).[11]

-

Dissolution: Dissolve the crude cysteamine hydrochloride in a minimal amount of deionized water. Gentle heating (e.g., to 40-50°C) can aid dissolution.[11]

-

Precipitation: While stirring the aqueous solution, slowly add ethanol until the solution becomes cloudy, which indicates the onset of precipitation. Continue adding ethanol to ensure complete precipitation.[11]

-

Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize the formation of crystals.[11]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of cold ethanol to remove soluble impurities.[11]

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Purity levels exceeding 99.5% can be achieved.[11][12]

Mechanism of Action

Cysteamine hydrochloride's therapeutic effects are rooted in its ability to participate in thiol-disulfide exchange reactions and modulate the cellular redox environment.

Lysosomal Cystine Depletion in Cystinosis

The primary mechanism of action in treating cystinosis is the reduction of cystine accumulated within lysosomes.[13][14] In healthy individuals, the transporter protein cystinosin exports cystine from the lysosome.[14] In cystinosis, this transporter is defective.[14] Cysteamine bypasses this defect.

-

Lysosomal Entry: Cysteamine enters the lysosome via a specific transporter, PQLC2.[1]

-

Disulfide Exchange: Inside the lysosome, the thiol group of cysteamine attacks the disulfide bond of cystine.[14]

-

Formation of Soluble Products: This reaction breaks down one molecule of cystine into one molecule of cysteine and one molecule of a cysteine-cysteamine mixed disulfide.[1][14]

-

Egress: Both cysteine and the cysteine-cysteamine mixed disulfide are structurally different from cystine and can exit the lysosome through other, functional transporters (like the lysine (B10760008) transporter), effectively clearing the accumulated cystine.[1]

Caption: Cysteamine bypasses the defective cystinosin transporter in cystinosis.

Antioxidant Properties and Modulation of Oxidative Stress

Cysteamine hydrochloride is a potent antioxidant that acts through multiple mechanisms.[2][13]

-

Direct Radical Scavenging: As a thiol-containing compound, it can directly scavenge and neutralize reactive oxygen species (ROS) like hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[2][15][16]

-

Glutathione (B108866) (GSH) Replenishment: Cysteamine promotes the cellular uptake of cystine and its reduction to cysteine. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant. By increasing cysteine availability, cysteamine boosts intracellular GSH levels, enhancing the cell's overall antioxidant capacity.[2][15]

-

Nrf2 Pathway Activation: Evidence suggests cysteamine can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[2]

Caption: Cysteamine activates the Nrf2-ARE antioxidant response pathway.

Analytical Methodology

Accurate quantification of cysteamine hydrochloride and its primary oxidative degradant, cystamine, is essential for quality control, formulation development, and pharmacokinetic studies. Due to the lack of a strong chromophore, analysis often requires derivatization or specialized detection methods.[17][18] However, ion-pairing reversed-phase HPLC allows for direct detection.[19]

Experimental Protocol: Ion-Pairing RP-HPLC for Cysteamine and Cystamine

This protocol is based on a validated method for the simultaneous determination of cysteamine and its dimer, cystamine.[19]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is required.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase: An isocratic mobile phase consisting of 85:15 (v/v) aqueous phase to acetonitrile. The aqueous phase should contain 4.0 mM Sodium 1-heptanesulfonate (as the ion-pairing agent) in 0.1% phosphoric acid.[19]

-

Flow Rate: 0.5-1.0 mL/min.[20]

-

Detection: UV absorbance at 215 nm.[19]

-

Sample Preparation: Dissolve the sample containing cysteamine hydrochloride in a suitable solvent (e.g., water or mobile phase), dilute to an appropriate concentration (e.g., 0.30 g/L), and filter through a 0.45 µm filter before injection.[20]

-

Analysis: Inject the prepared standard and sample solutions. Cysteamine and cystamine should be well-resolved. The method can be validated for specificity, linearity, precision, and accuracy according to standard guidelines.[19]

Applications in Drug Development

Cysteamine hydrochloride's established efficacy and multifaceted mechanisms of action make it a valuable compound in drug development.

-

Cystinosis Treatment: It is the cornerstone therapy for nephropathic cystinosis, available in immediate-release (Cystagon®) and delayed-release (Procysbi®) oral formulations, as well as ophthalmic solutions (Cystadrops®) for ocular manifestations.[1][3]

-

Neurodegenerative Diseases: Its antioxidant and neuroprotective properties have prompted investigations into its potential for treating conditions like Huntington's and Parkinson's disease.[6][13]

-

Dermatology: Cysteamine has been explored for treating hyperpigmentation disorders like melasma by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production.[13]

-

Oncology: Research has explored its potential to enhance the efficacy of certain chemotherapeutic agents and suppress cancer cell metastasis.[6][15]

Conclusion